![molecular formula C8H9BrN2 B2640376 7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1256787-10-6](/img/structure/B2640376.png)
7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine”, has been studied extensively. One of the strategies involves the aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid .Scientific Research Applications
Medicinal Chemistry and Drug Development
7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities. Researchers have explored their use as:
- Anticancer Agents : Some derivatives exhibit promising anticancer properties, making them attractive candidates for drug development .
- Antibacterial and Antifungal Agents : These compounds have been investigated for their antibacterial and antifungal activities .
- Anti-inflammatory Agents : Certain derivatives show anti-inflammatory effects, which could be valuable in treating inflammatory diseases .
Metal Complexes and Catalysis
The reactivity of 7-bromo-1,2,3,4-tetrahydro-1,5-naphthyridines with electrophilic or nucleophilic reagents has led to the formation of metal complexes. These complexes find applications in:
- Catalysis : Ruthenium complexes derived from these naphthyridines have been studied for their catalytic properties .
- Redox Processes : The oxidation of tetrahydro-1,5-naphthyridines can yield aromatic 1,5-naphthyridines, which may participate in redox reactions .
Materials Science and Coordination Chemistry
7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridines have been explored in materials science and coordination chemistry:
- Ligands for Metal Complexes : These compounds serve as ligands in coordination complexes, influencing their stability and reactivity .
- Photophysical Properties : Researchers have investigated the photophysical behavior of naphthyridine-based complexes, which could have applications in optoelectronic devices .
Synthetic Strategies and Reactivity
The synthesis of 1,5-naphthyridines involves various strategies, including:
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 7-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities
Mode of Action
It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
It is known that tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines . The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .
Result of Action
It is known that naphthyridines, a class of compounds to which 7-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine belongs, exhibit a variety of biological activities .
Action Environment
It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h4-5,10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSHDZDEBVGYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)Br)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.